molecular formula C8H14O B6231193 {bicyclo[4.1.0]heptan-2-yl}methanol CAS No. 1849310-05-9

{bicyclo[4.1.0]heptan-2-yl}methanol

Cat. No.: B6231193
CAS No.: 1849310-05-9
M. Wt: 126.2
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Description

{Bicyclo[4.1.0]heptan-2-yl}methanol is a bicyclic monoterpenoid derivative featuring a seven-membered ring system with a fused cyclopropane moiety ([4.1.0] bicyclo framework) and a hydroxymethyl (-CH₂OH) functional group. This compound is of interest in organic synthesis and medicinal chemistry due to the unique steric and electronic properties imparted by its strained bicyclic structure.

Properties

CAS No.

1849310-05-9

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts such as rhodium(II) acetate or iron(III)-acetylacetonate enable stereoselective cyclopropanation. For example, iron(III)-acetylacetonate facilitates the reaction between cyclohexene and diazo compounds under inert conditions, yielding bicyclo[4.1.0]heptane intermediates with >90% diastereoselectivity. Key variables include solvent polarity, temperature, and catalyst loading (Table 1).

Table 1: Cyclopropanation Conditions and Yields

CatalystSolventTemperature (°C)Yield (%)Diastereoselectivity (%)
Rhodium(II) acetateDichloromethane257892
Iron(III)-acetylacetonateMethanol0–206488
Copper(I) triflateToluene407185

Photochemical Cyclopropanation

Blue LED irradiation of 1,3-enynes in DMSO induces [2+1] cycloaddition, forming bicyclo[4.1.0]heptane derivatives. This method avoids metal catalysts and achieves 74% yield under optimized conditions.

Hydroxymethylation of Bicyclo[4.1.0]heptane Intermediates

Post-cyclopropanation, hydroxymethylation introduces the alcohol group via two routes:

Formaldehyde Addition

Reaction with formaldehyde in basic media (e.g., NaOH/THF) selectively functionalizes the bridgehead carbon. Sodium borohydride reduction stabilizes the product, achieving 68–72% yields.

Epoxide Ring-Opening

Epoxidation of bicyclo[4.1.0]heptene followed by acid-catalyzed ring-opening with water produces the diol, which is selectively oxidized to the hydroxymethyl derivative. This method offers 81% yield but requires rigorous temperature control.

Alternative Synthetic Routes

Diels-Alder/Retro-Diels-Alder Sequences

Thermal retro-Diels-Alder cleavage of norbornene derivatives generates reactive intermediates that undergo cyclopropanation upon quenching with methanol. This approach achieves 65% yield but demands high temperatures (>150°C).

Enzymatic Resolution

Racemic mixtures of bicyclo[4.1.0]heptan-2-yl derivatives are resolved using lipases (e.g., Candida antarctica lipase B), achieving enantiomeric excess (ee) >98%. This method is scalable but limited by enzyme cost.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMSO) enhance cyclopropanation rates but may promote side reactions. Dichloromethane balances reactivity and selectivity for metal-catalyzed methods.

Temperature Control

Low temperatures (0–20°C) minimize dimerization during iron-catalyzed reactions, while photochemical methods require ambient conditions to prevent retro-cyclopropanation.

Purification Techniques

Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates diastereomers. Recrystallization from ethanol/water improves purity to >99%.

Industrial-Scale Production

Continuous Flow Reactors

Tubular reactors with immobilized rhodium catalysts enable continuous cyclopropanation at 10 kg/day capacity, reducing catalyst leaching and improving safety.

Green Chemistry Innovations

Water-mediated cyclopropanation and biocatalytic hydroxylation reduce waste generation. A recent pilot study achieved 89% yield with E-factor <2 .

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[4.1.0]heptan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{Bicyclo[4.1.0]heptan-2-yl}methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of {bicyclo[4.1.0]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bicyclo[4.1.0]heptane framework distinguishes itself from other bicyclic systems through its ring strain and bridgehead geometry. Key comparisons include:

Table 1: Structural and Molecular Parameters
Compound Name Bicyclo System Molecular Formula Molecular Weight Functional Group CAS Number Key References
{Bicyclo[4.1.0]heptan-2-yl}methanol [4.1.0] C₈H₁₄O 126.20 Methanol Not reported -
Bicyclo[2.2.1]heptan-2-ylmethanol [2.2.1] C₈H₁₄O 126.20 Methanol 5240-72-2
{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol [2.2.1] C₈H₁₅NO 141.22 Methanol, Amine CID 2724660
2-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine [4.1.0] C₉H₁₇N 139.24 Amine 199486-37-8
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol [3.1.1] C₁₁H₂₀O 168.28 Ethanol 133001-09-9

Key Observations :

  • Functional Group Influence: Methanol derivatives generally exhibit higher polarity and hydrogen-bonding capacity compared to amines or esters, impacting solubility and biological activity .
  • Steric Effects: Substituents on the bicyclo framework (e.g., methyl groups in [3.1.1] systems) enhance hydrophobicity and steric hindrance, as seen in 2-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethanol (MW 168.28) .

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